molecular formula C8H8O5 B1347140 Dimethyl furan-2,5-dicarboxylate CAS No. 4282-32-0

Dimethyl furan-2,5-dicarboxylate

Cat. No. B1347140
CAS RN: 4282-32-0
M. Wt: 184.15 g/mol
InChI Key: UWQOPFRNDNVUOA-UHFFFAOYSA-N
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Description

Dimethyl furan-2,5-dicarboxylate (DMFDC) is a structural analog of diacids . It is a white to almost white powder or crystal . The molecular formula is C8H8O5 and the molecular weight is 184.15 . It is used for industrial purposes and is also used as an organic synthesis intermediate and pharmaceutical intermediate .


Synthesis Analysis

DMFDC has been synthesized by the reaction of 5-hydroxymethylfurfural with ethyl esters and phosphotungstic acid . Another method involves copper-catalyzed reactions of furan, furfural, and 2-acetylfuran . In a study, bio-based polyamide (bio-PA) was synthesized from DMFDC and 1,3-cyclohexanedimethanamine by melt polymerization .


Molecular Structure Analysis

The molecular structure of DMFDC can be viewed using Java or Javascript . More details about its structure can be found in the 2D Mol file or the computed 3D SD file .


Chemical Reactions Analysis

DMFDC has been used in the synthesis of bio-based polyamide (bio-PA) through a reaction with 1,3-cyclohexanedimethanamine by melt polymerization . It has also been involved in copper-catalyzed reactions with furan, furfural, and 2-acetylfuran .


Physical And Chemical Properties Analysis

DMFDC is a solid at 20°C and should be stored under inert gas . It has a melting point of 108.0 to 112.0°C and is almost transparent in methanol . It has a density of 1.2±0.1 g/cm3, a boiling point of 270.9±20.0°C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthesis and Characterisation of Polyamides

  • Scientific Field : Polymer Chemistry
  • Application Summary : Dimethyl furan-2,5-dicarboxylate (DMFDC) is used in the synthesis of a semi-aromatic polyamide, poly (hexamethylene furanamide) (PA6F), which is a promising engineering thermoplastic .
  • Methods of Application : DMFDC is prepared by esterification of furan-2,5-dicarboxylic acid (FDCA) with methanol in the presence of an acid (H2SO4). The structure of DMFDC is confirmed by 1H NMR and 13C NMR .
  • Results or Outcomes : The resultant polymer showed high glass transition temperature (130 °C) and elastic modulus (3.5 GPa), and comparable thermal stability to its structural analogue poly (hexamethylene terephthalamide) (PA6T) .

Oxidative Esterification of 2,5-Furandiformaldehyde

  • Scientific Field : Catalysis
  • Application Summary : DMFDC is prepared from the one-step oxidative esterification of 2,5-furandiformaldehyde (DFF) derived from biomass .
  • Methods of Application : Gold supported on a series of acidic oxide, alkaline oxide, and hydrotalcite was prepared using colloidal deposition to explore the effect of support on the catalytic activities .
  • Results or Outcomes : The Au/Mg3Al-HT exhibited the best catalytic activity, with 97.8% selectivity of FDMC at 99.9% conversion of DFF .

Synthesis of Oligoesters

  • Scientific Field : Polymer Chemistry
  • Application Summary : DMFDC and 1,4-butanediol were used as model substrates under different conditions producing a mixture of cyclic (CEOs) and linear (LEOs) ester oligomers up to decamers and dodecamers, respectively, with high yield .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Synthesis of Bio-Based Amorphous Polyamide

  • Scientific Field : Polymer Chemistry
  • Application Summary : DMFDC was used to synthesize a bio-based polyamide (bio-PA) from 1,3-cyclohexanedimethanamine by melt polymerization .
  • Methods of Application : The properties of bio-PA were analyzed by Fourier transform infrared spectrometer (FTIR), nuclear magnetic resonance (NMR), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and thermal gravimetric analysis (TGA) .
  • Results or Outcomes : The bio-PA presents high glass transition temperature (Tg) from 150 °C to 180 °C and poor crystallization due to the asymmetric rigid structure of cyclohexane and furan .

Organic Synthesis and Pharmaceutical Intermediates

  • Scientific Field : Organic Chemistry
  • Application Summary : DMFDC can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development processes and chemical production processes .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Chelating Agent in Medicine

  • Scientific Field : Medicine
  • Application Summary : The diacid form of DMFDC, 2,5-furandicarboxylic acid (FDCA), is a strong complexing agent, chelating such ions as: Ca2+, Cu2+ and Pb2+; it is utilized in medicine to remove kidney stones .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Synthesis of Polyphthalamides

  • Scientific Field : Polymer Chemistry
  • Application Summary : DMFDC is used in the synthesis of a semi-aromatic polyamide, poly (hexamethylene furanamide) (PA6F), which is a promising engineering thermoplastic .
  • Methods of Application : DMFDC is prepared by esterification of furan-2,5-dicarboxylic acid (FDCA) with methanol in the presence of an acid (H2SO4). The structure of DMFDC is confirmed by 1H NMR and 13C NMR .
  • Results or Outcomes : The resultant polymer showed high glass transition temperature (130 °C) and elastic modulus (3.5 GPa), and comparable thermal stability to its structural analogue poly (hexamethylene terephthalamide) (PA6T) .

Synthesis of Epoxy Resins

  • Scientific Field : Polymer Chemistry
  • Application Summary : Due to their high glass transition temperatures and excellent mechanical strength, epoxy resins synthesized from DMFDC are widely employed in a broad range of applications, such as electronics, structural adhesives, aerospace composites and protective coatings .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

DMFDC is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this substance .

properties

IUPAC Name

dimethyl furan-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQOPFRNDNVUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307531
Record name dimethyl furan-2,5-dicarboxylate
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Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl furan-2,5-dicarboxylate

CAS RN

4282-32-0
Record name 2,5-Dimethyl 2,5-furandicarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 191940
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Record name 4282-32-0
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Record name dimethyl furan-2,5-dicarboxylate
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Record name dimethyl furan-2,5-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
258
Citations
F Li, XL Li, C Li, J Shi, Y Fu - Green Chemistry, 2018 - pubs.rsc.org
The conversion of platform molecule 5-hydroxymethylfurfural (HMF) into many value-added derivatives has attracted significant interest. FDCA and its esters are important derivatives of …
Number of citations: 63 pubs.rsc.org
T Kim, JM Koo, MH Ryu, H Jeon, SM Kim, SA Park… - Polymer, 2017 - Elsevier
Sustainable biobased terpolyester based on heterocyclic dimethyl furan-2,5-dicarboxylate and isosorbide in combination with ethylene glycol and 1,4-cyclohexanedimethylene (PEICF) …
Number of citations: 50 www.sciencedirect.com
T Ai, G Zou, W Feng, P Wang, B Lu… - ACS Sustainable …, 2022 - ACS Publications
Aiming at biobased semiaromatic polyamides with high performance from furan derivatives and studying the effect of the ratio of furan rings to benzene rings on the properties of …
Number of citations: 4 pubs.acs.org
L Mao, L Pan, B Ma, Y He - Journal of Polymers and the Environment, 2022 - Springer
In this research, bio-based polyamide (bio-PA) was synthesized from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine by melt polymerization. The properties of bio-…
Number of citations: 5 link.springer.com
J Teng, G Xu, Y Fu - Acta Physico-Chimica Sinica, 2022 - ccspublishing.org.cn
: 2, 5-呋喃二甲酸二甲酯 (DMFDCA) 这一生物质衍生的增值化学品是石油基聚合物单体对苯二甲酸 (TPA) 的理想替代品. 本研究采用一步共热解法合成了两种廉价金属修饰的氮掺杂多孔碳…
Number of citations: 2 www.ccspublishing.org.cn
J Du, H Fang, H Qu, J Zhang, X Duan… - Applied Catalysis A …, 2018 - Elsevier
5-Hydroxymethyl-2-furfural (HMF) is a key platform molecule for biomass utilization. The HMF derivative 2,5-furandicarboxylic acid (FDCA) by oxidation of HMF is a promising alternative …
Number of citations: 16 www.sciencedirect.com
S Thiyagarajan, A Pukin, J van Haveren, M Lutz… - RSC Advances, 2013 - pubs.rsc.org
The concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid under solvent free conditions via a disproportionation reaction is described. By reacting potassium-2-furoate at …
Number of citations: 69 pubs.rsc.org
M Kim, Y Su, T Aoshima, A Fukuoka, EJM Hensen… - ACS …, 2019 - ACS Publications
A unique strategy for the formation of furan-2,5-dicarboxylic acid (FDCA)-derived esters with methanol and ethylene glycol in concentrated solutions was reported using a six-membered …
Number of citations: 48 pubs.acs.org
RI Khusnutdinov, AR Bayguzina… - Russian Chemical Bulletin, 2013 - Springer
Synthesis of methyl furan 2 carboxylate and dimethyl furan 2,5 dicarboxylate by copper catalyzed reactions of furans with CCl an Page 1 Russian Chemical Bulletin, International …
Number of citations: 11 link.springer.com
K Nasr, A Favrelle-Huret, R Mincheva… - ACS Applied Polymer …, 2022 - ACS Publications
Furan-2,5-dicarboxylic acid has been introduced in recent years as a green aromatic monomer toward the design of aromatic (co)polyesters with enhanced properties, ie, polyethylene …
Number of citations: 8 pubs.acs.org

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